molecular formula C7H16ClN B2709784 (1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride CAS No. 2343963-72-2

(1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride

Cat. No.: B2709784
CAS No.: 2343963-72-2
M. Wt: 149.66
InChI Key: FEDWISBIFUPRJP-KGZKBUQUSA-N
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Description

(1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride is a chiral compound with significant importance in various scientific fields. The compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. This configuration indicates the specific spatial arrangement of the atoms around the chiral centers, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent hydrochloride formation. One common method includes the reaction of tert-butyl diazoacetate with an appropriate alkene in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired amine. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques. The use of enantioselective catalysts and chiral auxiliaries is common to ensure the desired stereochemistry is achieved.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alcohols, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the desired activity.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved often include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Phenylcyclopropan-1-amine;hydrochloride
  • (1R,2S)-2-Methylcyclopropan-1-amine;hydrochloride
  • (1R,2S)-2-Isopropylcyclopropan-1-amine;hydrochloride

Uniqueness

(1R,2S)-2-Tert-butylcyclopropan-1-amine;hydrochloride is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, binding interactions, and overall stability compared to other similar compounds. The tert-butyl group also enhances the compound’s lipophilicity, which can affect its biological activity and pharmacokinetic profile.

Properties

IUPAC Name

(1R,2S)-2-tert-butylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(2,3)5-4-6(5)8;/h5-6H,4,8H2,1-3H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDWISBIFUPRJP-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1C[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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